4-Amino-2-(pyridin-4-yl)benzonitrile
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Overview
Description
4-Amino-2-(pyridin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.225. The purity is usually 95%.
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Scientific Research Applications
Excited-State Charge Transfer Dynamics Studies have demonstrated the significance of 4-Amino-2-(pyridin-4-yl)benzonitrile derivatives in understanding solvent dependence on the spectra and kinetics of excited-state charge transfer. These derivatives exhibit dual fluorescence and emission decays characteristic of the transition from a locally excited (LE) state to a charge transfer (CT) state in solvents of modest to high polarity, revealing insights into the solvent's role in facilitating these transitions (Dahl et al., 2005).
Synthesis of Polyfunctionally Substituted Derivatives Research has also focused on the synthesis routes to polyfunctionally substituted pyridine, pyridopyridine, quinoline, and pyridazine derivatives using this compound. These synthetic pathways contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals (Elnagdi & Erian, 1991).
Molecular Structure and Optical Properties The exploration of molecular structure and optical properties of compounds related to this compound has been significant. Studies have shown how the molecular structure, packing properties, and intermolecular interactions of these compounds influence their solid-state properties and emission characteristics, offering potential applications in materials science and photonics (Percino et al., 2014).
Corrosion Inhibition Investigations into the use of derivatives of this compound as corrosion inhibitors have shown promising results. These studies provide insights into the mechanisms of corrosion inhibition and the potential application of these compounds in protecting metals in acidic environments, which is crucial for industrial applications (Chaouiki et al., 2018).
Antitumor and Antioxidant Activities Further research has evaluated the antitumor and antioxidant activities of certain derivatives, highlighting the therapeutic potential of compounds based on this compound. These studies contribute to the ongoing search for new, effective treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).
Safety and Hazards
The safety information for 4-Amino-2-(pyridin-4-yl)benzonitrile indicates that it is classified under GHS07 and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes would be dependent on the specific targets it binds to .
Biochemical Pathways
The downstream effects would be dependent on the specific biochemical pathways that the compound interacts with .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
These effects would be dependent on the specific targets and biochemical pathways that the compound interacts with .
Properties
IUPAC Name |
4-amino-2-pyridin-4-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-10-1-2-11(14)7-12(10)9-3-5-15-6-4-9/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDXDRCFDAOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214327-67-9 |
Source
|
Record name | 4-amino-2-(pyridin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.